molecular formula C30H40Cl2N2O2 B5187153 1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B5187153
M. Wt: 531.6 g/mol
InChI Key: GZJNWGFRSQEWAX-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a benzhydryl group, and a phenoxypropanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where the piperazine nitrogen attacks a benzhydryl halide.

    Attachment of the Phenoxypropanol Moiety: The phenoxypropanol moiety is attached through an etherification reaction, where the phenol group reacts with an epoxide or a halohydrin under basic conditions.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzhydryl or phenoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological or psychiatric disorders.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Researchers may use this compound to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Benzhydrylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol: This compound has a similar structure but lacks the isopropyl group on the phenoxy moiety.

    1-(4-Benzhydrylpiperazin-1-yl)-3-(2-methylphenoxy)propan-2-ol: This compound has the methyl group in a different position on the phenoxy ring.

Uniqueness: 1-(4-Benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride is unique due to the presence of the isopropyl group on the phenoxy moiety, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2.2ClH/c1-23(2)28-15-14-24(3)20-29(28)34-22-27(33)21-31-16-18-32(19-17-31)30(25-10-6-4-7-11-25)26-12-8-5-9-13-26;;/h4-15,20,23,27,30,33H,16-19,21-22H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNWGFRSQEWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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